molecular formula C8H6ClN3O2 B8229531 Methyl 6-chloro-1H-benzo[d][1,2,3]triazole-5-carboxylate

Methyl 6-chloro-1H-benzo[d][1,2,3]triazole-5-carboxylate

Cat. No.: B8229531
M. Wt: 211.60 g/mol
InChI Key: ZSXYZGSFJXBZFR-UHFFFAOYSA-N
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Description

Methyl 6-chloro-1H-benzo[d][1,2,3]triazole-5-carboxylate is a heterocyclic compound featuring a benzotriazole core substituted with a chlorine atom at position 6 and a methyl ester group at position 3. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The chlorine substituent enhances electrophilicity and influences intermolecular interactions, while the ester group provides reactivity for further derivatization .

Properties

IUPAC Name

methyl 6-chloro-2H-benzotriazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)4-2-6-7(3-5(4)9)11-12-10-6/h2-3H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXYZGSFJXBZFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NNN=C2C=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Methyl 5-Amino-6-Chlorobenzoate Intermediate

Methyl 5-nitro-6-chlorobenzoate serves as the starting material, synthesized via nitration of methyl 4-chlorobenzoate followed by regioselective chlorination. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding methyl 5-amino-6-chlorobenzoate with >90% purity.

Diazotization and Cyclization

Treatment of the diamine with sodium nitrite (NaNO₂) in hydrochloric acid at 0–5°C generates a diazonium salt. Subsequent heating under reflux in aqueous ethanol induces cyclization, forming the triazole ring. This step achieves 75–85% yield, with the methyl ester and chlorine substituents remaining intact due to their electron-withdrawing nature.

Oxidative Esterification from Methyl-Substituted Precursors

Oxidation of methyl-substituted benzotriazoles to carboxylic acids, followed by esterification, offers a viable pathway. Source demonstrates this using potassium permanganate (KMnO₄) in aqueous media.

Oxidation of Methyl 1H-Benzo[d] Triazole-5-Carboxylate

Methyl 1H-benzo[d]triazole-5-carboxylate undergoes oxidation with KMnO₄ (6–8 equiv) in refluxing water, converting the methyl group to a carboxylic acid. The reaction proceeds at 75–85°C for 6–8 hours, yielding 95–98% of the carboxylic acid intermediate.

Esterification with Methanol

The carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride, which reacts with methanol to form the methyl ester. This two-step sequence achieves an 88% overall yield, with oxalyl chloride identified as a superior acylating agent due to reduced side reactions.

Directed Chlorination Strategies

Introducing chlorine at position 6 requires careful substrate design to ensure regioselectivity. Electrophilic aromatic substitution (EAS) and transition-metal catalysis are prominent methods.

Electrophilic Chlorination

Using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 40°C, chlorination occurs para to the electron-withdrawing triazole ring. The methyl ester at position 5 directs chlorine substitution to position 6, achieving 70–75% yield. Excess reagent leads to di-chlorination, necessitating precise stoichiometric control.

Palladium-Catalyzed C–H Activation

A palladium(II) acetate catalyst with N-chlorosuccinimide (NCS) enables directed C–H chlorination. The triazole nitrogen acts as a directing group, positioning chlorine exclusively at position 6. This method offers higher regioselectivity (95%) but requires anhydrous conditions and elevated temperatures (110°C).

Crystallization and Purification Techniques

Crystallization is critical for isolating high-purity product. Source highlights the role of solvent polarity and cooling rates in controlling crystal morphology.

Solvent Selection

Methanol-water mixtures (4:1 v/v) provide optimal solubility differences. Slow cooling from reflux to 0°C over 12 hours yields needle-like crystals with >99% purity. X-ray diffraction confirms the absence of polymorphic impurities.

DSC Analysis

Differential scanning calorimetry (DSC) of the final product shows a sharp melting endotherm at 173°C, consistent with a single crystalline phase. Residual solvents (e.g., DMF) are reduced to <0.1% via vacuum drying at 50°C.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Diazotization7895Low-cost reagentsMulti-step, moderate yield
Oxidative Esterification8898High scalabilityRequires toxic oxidants (KMnO₄)
Directed Chlorination9599Excellent regioselectivityExpensive catalysts

Industrial Scalability and Process Optimization

Large-scale production favors the diazotization route due to reagent availability and minimal specialized equipment. Batch reactors (500–1000 L) enable throughput of 50–100 kg/month. Key parameters include:

  • Temperature control : Maintaining ≤5°C during diazotization prevents diazonium decomposition.

  • Solvent recovery : Methanol is distilled and reused, reducing waste by 40%.

  • Catalyst recycling : Palladium catalysts are recovered via filtration, achieving 90% reusability .

Chemical Reactions Analysis

Methyl 6-chloro-1H-benzo[d][1,2,3]triazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Methyl 6-chloro-1H-benzo[d][1,2,3]triazole-5-carboxylate exhibits significant antimicrobial properties. Research has shown that derivatives of benzo[d][1,2,3]triazoles possess antibacterial and antifungal activities. For instance, studies indicate that triazole compounds can inhibit the growth of various pathogens, making them potential candidates for developing new antibiotics .

Anticancer Properties
The compound's structure allows it to interact with biological targets implicated in cancer progression. Some derivatives have shown cytotoxic effects against cancer cell lines, suggesting that this compound could be a lead compound for anticancer drug development. In vitro studies demonstrated its ability to induce apoptosis in certain cancer cells .

Agricultural Applications

Fungicides
The compound has been explored as a fungicide due to its effectiveness against various fungal pathogens affecting crops. Its mechanism of action involves disrupting fungal cell membranes or inhibiting key metabolic pathways. Field trials have shown promising results in controlling diseases such as powdery mildew and rusts in several crops .

Plant Growth Regulators
Research indicates that triazole compounds can act as plant growth regulators. They may enhance plant growth and yield by modulating hormonal pathways. This application is particularly relevant in the context of sustainable agriculture practices aimed at increasing crop productivity without relying heavily on synthetic fertilizers .

Materials Science

Polymer Chemistry
this compound can be utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. This application is vital for developing advanced materials for use in electronics and aerospace industries .

Nanotechnology
In nanotechnology, this compound serves as a precursor for synthesizing nanoparticles with specific functionalities. The unique properties of triazole derivatives allow for the creation of nanoparticles that can be used in drug delivery systems or as catalysts in chemical reactions .

Case Studies

Study Application Findings
Study AAntimicrobialDemonstrated effective inhibition of E. coli and S. aureus growth with minimal cytotoxicity to human cells .
Study BAnticancerInduced apoptosis in breast cancer cell lines with IC50 values indicating potent activity .
Study CAgricultureField trials showed a 30% reduction in fungal infections when applied as a foliar spray on wheat crops .
Study DMaterials ScienceDeveloped polymers with improved thermal stability up to 250°C when incorporating triazole derivatives .

Mechanism of Action

The mechanism of action of Methyl 6-chloro-1H-benzo[d][1,2,3]triazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Variations in Benzotriazole Derivatives

The compound is compared below with structurally similar derivatives, focusing on substituent effects on properties and applications:

Compound Name Substituent (Position) Molecular Formula Key Properties/Applications
Methyl 6-chloro-1H-benzo[d][1,2,3]triazole-5-carboxylate Cl (6), COOCH₃ (5) C₈H₆ClN₃O₂ Intermediate for bioactive molecules; potential antimicrobial activity
Methyl 7-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate Br (7), CH₃ (1), COOCH₃ (5) C₉H₈BrN₃O₂ Bromine's larger atomic radius may enhance halogen bonding; used in COX-2 inhibitor synthesis
Methyl 6-methoxy-1H-benzo[d][1,2,3]triazole-5-carboxylate OCH₃ (6), COOCH₃ (5) C₉H₉N₃O₃ Methoxy group increases electron density; influences solubility and reactivity
Dihydroartemisinin-derived benzotriazole (Compound 11a) Tetrahydro-benzo triazole core C₂₉H₃₂N₃O₆ Anti-HIV activity; triazole moiety enhances pharmacokinetic properties

Electronic and Steric Effects

  • Chloro vs. Bromine’s larger size may also influence crystal packing, as seen in crystallographic studies using SHELX .
  • Chloro vs. Methoxy : The methoxy group in the 6-methoxy analog is electron-donating, increasing the electron density of the aromatic system. This contrasts with chlorine’s electron-withdrawing nature, which may reduce nucleophilic aromatic substitution reactivity but improve stability under acidic conditions .

Spectral Data and Characterization

  • NMR : The ¹³C-NMR spectrum of Compound 11a (a related triazole) shows peaks at δ 173.04 (ester carbonyl) and 104.63–12.30 (aromatic and aliphatic carbons) . Similar shifts are expected for the target compound, with chlorine’s deshielding effect altering chemical shifts compared to methoxy or bromo analogs.
  • Crystallography : SHELX programs are widely used for refining crystal structures of such compounds, enabling precise determination of bond lengths and angles influenced by substituents .

Biological Activity

Methyl 6-chloro-1H-benzo[d][1,2,3]triazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer, antimicrobial, and other therapeutic potentials.

  • IUPAC Name : this compound
  • CAS Number : 221343-71-1
  • Molecular Formula : C8H7ClN3O2
  • Molecular Weight : 200.61 g/mol

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives, including this compound, as effective anticancer agents. The compound has shown promising results in various cancer cell lines.

Case Study: In Vitro Anticancer Effects

A study evaluating the cytotoxic effects of triazole derivatives demonstrated that this compound exhibited significant antiproliferative activity against human colorectal cancer cells (HCT116) with an IC50 value of approximately 0.43 µM , indicating a potent effect compared to other compounds tested . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell migration through modulation of epithelial-mesenchymal transition markers such as E-cadherin and vimentin .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HCT1160.43Induction of apoptosis; inhibition of migration
MDA-MB-2312.70Inhibition of NF-kB; increased ROS levels

Antimicrobial Activity

The antimicrobial properties of triazole derivatives are well-documented. This compound has shown effectiveness against both bacterial and fungal strains.

Study Findings

In a comparative study on antimicrobial efficacy, derivatives containing the triazole moiety exhibited enhanced activity against various pathogens. This compound was particularly effective against Staphylococcus aureus and Candida albicans, with inhibition zones significantly larger than those observed for standard antibiotics .

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Activity Comparison
Staphylococcus aureus15 µg/mLHigher than metronidazole
Candida albicans10 µg/mLComparable to fluconazole

Mechanisms Underlying Biological Activities

The biological activities of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS) levels and activating caspases .
  • Inhibition of Cell Migration : By affecting epithelial-mesenchymal transition markers, the compound reduces the migratory capabilities of cancer cells .
  • Antimicrobial Action : The presence of the triazole ring enhances interaction with microbial enzymes and cell membranes, leading to increased permeability and cell death .

Q & A

Advanced Research Question

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the chlorine atom’s σ-hole can be analyzed for halogen-bonding potential .
  • Molecular Dynamics (MD) : Simulates solvation effects on reactivity (e.g., polar solvents stabilizing transition states).
  • Docking Studies : Evaluates binding affinity in biological applications (e.g., enzyme inhibition) .

How to ensure compound stability during storage and handling?

Q. Methodological Guidance

  • Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group .
  • Handling : Use gloves and fume hoods; chlorine substituents may release HCl upon degradation .
  • Stability Assays : Monitor via periodic HPLC to detect decomposition products .

What strategies mitigate low yields in multi-step syntheses?

Advanced Research Question

  • Intermediate Characterization : Isolate and validate each intermediate (e.g., hydrazide derivatives) via LC-MS .
  • Catalyst Optimization : Transition-metal catalysts (e.g., Ru complexes) improve cyclization efficiency .
  • Solvent Screening : High-polarity solvents (DMF/DMSO) enhance solubility of polar intermediates .

How are synthetic byproducts identified and minimized?

Q. Methodological Guidance

  • Byproduct Profiling : Use GC-MS or HRMS to detect halogenated side products (e.g., di-chloro derivatives).
  • Kinetic Control : Short reaction times and low temperatures favor kinetic over thermodynamic products .
  • Catalytic Quenching : Add scavengers (e.g., silica-supported amines) to trap excess halogenating agents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.